molecular formula C3H4ClFO4S B6197302 2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl fluoride CAS No. 2680533-43-9

2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl fluoride

Cat. No.: B6197302
CAS No.: 2680533-43-9
M. Wt: 190.6
InChI Key:
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Description

2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl fluoride is a chemical compound known for its unique reactivity and applications in various fields. It is characterized by the presence of both a sulfonyl fluoride group and a chlorocarbonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl fluoride typically involves the reaction of ethane-1-sulfonyl fluoride with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Ethane-1-sulfonyl fluoride} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of phosgene, a toxic and hazardous reagent, and the use of appropriate safety measures to protect workers and the environment.

Chemical Reactions Analysis

Types of Reactions

2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of sulfonic acid and carbon dioxide.

    Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Hydrolysis Products: Sulfonic acid and carbon dioxide are the primary products of hydrolysis.

    Reduction Products: The reduction of the chlorocarbonyl group results in the formation of a hydroxyl group.

Scientific Research Applications

2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl fluoride has several applications in scientific research:

    Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl chloride: Similar in structure but contains a chloride group instead of fluoride.

    Ethane-1-sulfonyl fluoride: Lacks the chlorocarbonyl group, making it less reactive in certain contexts.

    Methane-1-sulfonyl fluoride: A smaller analog with different reactivity and applications.

Uniqueness

2-[(chlorocarbonyl)oxy]ethane-1-sulfonyl fluoride is unique due to the presence of both sulfonyl fluoride and chlorocarbonyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications. Its dual functionality allows for a broader range of chemical transformations compared to similar compounds.

Properties

CAS No.

2680533-43-9

Molecular Formula

C3H4ClFO4S

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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